molecular formula C13H12FNO2S B2966629 3-fluoro-N-(4-methylphenyl)benzenesulfonamide CAS No. 670271-62-2

3-fluoro-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B2966629
CAS No.: 670271-62-2
M. Wt: 265.3
InChI Key: YLOQYCVUGOEEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(4-methylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H12FNO2S . It has a molecular weight of 265.308 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One of the most common methods involves the reaction of 3-fluoroaniline with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound has been analyzed by X-ray diffraction . Density functional theory (DFT) has been used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .


Chemical Reactions Analysis

The mechanism of action of this compound involves the inhibition of various enzymes, including carbonic anhydrase. The compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting its activity.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using vibrational frequencies . These analyses reveal some physicochemical properties of the title compound .

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

Sulfonamide derivatives are extensively studied for their enzyme inhibitory properties, particularly against enzymes like carbonic anhydrase and cyclooxygenase-2 (COX-2). These inhibitory activities are crucial for developing treatments for conditions like glaucoma, edema, epilepsy, and certain cancers.

  • Carbonic Anhydrase Inhibition

    Studies have synthesized and evaluated various sulfonamide derivatives for their inhibitory effects on carbonic anhydrase isoenzymes, which play a critical role in physiological processes such as respiration and acid-base balance. These inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and certain types of tumors (Gul et al., 2016).

  • Cyclooxygenase-2 (COX-2) Inhibition

    Selective COX-2 inhibitors are vital for their anti-inflammatory properties without the gastrointestinal side effects associated with nonselective COX inhibitors. Sulfonamide derivatives have been shown to effectively inhibit COX-2, offering a pathway for the development of new anti-inflammatory drugs (Hashimoto et al., 2002).

Anticancer Activity

Sulfonamide compounds have been explored for their anticancer properties, with research focusing on their ability to inhibit enzymes that are overexpressed in cancer cells, thereby suppressing tumor growth and proliferation.

  • Selective hCA IX or hCA XII Inhibitors: New sulfonamide derivatives have shown potent inhibitory effects on hCA IX and hCA XII isoenzymes, which are implicated in cancer cell proliferation and survival. These compounds represent promising candidates for anticancer drug development (Gul et al., 2018).

Sensing Applications

Sulfonamide derivatives have also been utilized in the development of sensors, particularly for detecting metal ions, which is crucial in environmental monitoring and biomedical research.

  • Metal Ion Detection: A study utilized a pyrazoline-based sulfonamide derivative for the selective detection of Hg2+ ions. The compound exhibited a significant decrease in fluorescence intensity in the presence of Hg2+, demonstrating its potential as a selective fluorometric "turn-off" sensor for mercury ion detection (Bozkurt & Gul, 2018).

Properties

IUPAC Name

3-fluoro-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-10-5-7-12(8-6-10)15-18(16,17)13-4-2-3-11(14)9-13/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOQYCVUGOEEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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